Pacificin L(rel)

Description

These proteins are critical in cellular transformation and immune regulation. The viral rel protein (v-rel) is a 59 kd phosphoprotein that localizes primarily in the cytoplasm of transformed cells and associates with cellular proteins such as p124, p115, and p36 . Its cellular homolog, c-rel, shares structural similarities but differs in localization (nuclear in normal cells) and function . Mutations in the rel-homology domain (RHD) disrupt v-rel's ability to transform cells, underscoring the domain's role in protein interactions and oncogenicity .

Properties

Molecular Formula |

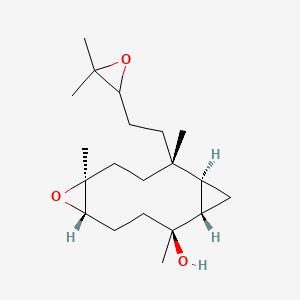

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1S,2S,5S,7S,10S,11S)-10-[2-(3,3-dimethyloxiran-2-yl)ethyl]-2,7,10-trimethyl-6-oxatricyclo[9.1.0.05,7]dodecan-2-ol |

InChI |

InChI=1S/C20H34O3/c1-17(2)15(22-17)6-8-18(3)10-11-20(5)16(23-20)7-9-19(4,21)14-12-13(14)18/h13-16,21H,6-12H2,1-5H3/t13-,14-,15?,16-,18-,19-,20-/m0/s1 |

InChI Key |

MCWVOWAWZDPFLF-VONCVDJPSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H](O2)CC[C@]([C@@H]3[C@@H]1C3)(C)O)C)CCC4C(O4)(C)C |

Canonical SMILES |

CC1(C(O1)CCC2(CCC3(C(O3)CCC(C4C2C4)(C)O)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key distinctions between "Pacificin L(rel)" (inferred from v-rel/c-rel data) and related compounds:

| Compound | Molecular Weight | Associated Proteins | Localization | Function | Key Findings |

|---|---|---|---|---|---|

| Pacificin L(rel) | ~59 kd | p124, p115, p36 | Cytoplasmic | Oncogenic transformation | Binds p36; disruption of RHD abolishes transformation . |

| c-rel | ~68 kd | p68c-rel, p115 | Nuclear | Immune regulation | Interacts with NF-κB; regulates cytokine production . |

| Mutant v-rel (ΔRHD) | Variable | Impaired p36/p115 binding | Cytoplasmic | Transformation-defective | Loss of NF-κB binding; cytoplasmic retention . |

| Schiff base RE complex | Variable | Ligand-dependent | Synthetic | Catalytic/chelating activity | Structure: REL(Pic)(H₂O)₂₂·nCH₃COCH₃; rare earth coordination . |

Mechanistic Insights

- Protein Interactions: Both v-rel and c-rel form complexes with p115 and p124, but v-rel uniquely binds p36, a cytoplasmic protein critical for transformation . Mutations in the RHD (e.g., deletions at nucleotides 37–798) disrupt p36 binding and nuclear localization, rendering v-rel non-functional .

- Functional Divergence : While c-rel regulates immune responses via NF-κB pathways, v-rel’s oncogenicity arises from disrupting these pathways through competitive binding .

- Chemical Analogues : Schiff base rare earth complexes (e.g., La, Ce derivatives) share structural motifs with rel proteins but serve distinct roles in catalysis rather than cellular regulation .

Contradictions and Limitations

- Localization : Wild-type v-rel localizes to the nucleus in transformed cells, but RHD mutants remain cytoplasmic despite retaining partial binding to p115/p124 . This suggests nuclear translocation requires intact RHD-p36 interactions.

Research Implications

- Small molecules disrupting v-rel–p36 binding could mitigate oncogenicity .

- Diagnostic Applications: PCR-based detection of rel genes (e.g., in avian pox viruses) demonstrates utility in tracking pathogenic strains, though cross-species relevance is unclear .

Q & A

Q. What analytical methods are essential for confirming the molecular structure of Pacificin L(rel)?

To determine the molecular structure, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to elucidate connectivity and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of crystal structure, if single crystals are obtainable .

- Infrared (IR) Spectroscopy : Identifies functional groups and hydrogen bonding patterns . Note: Cross-validate results with literature data for known analogs to resolve ambiguities .

Q. How should researchers design experiments to synthesize Pacificin L(rel) with high purity?

- Stepwise Optimization : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst).

- Purification : Employ column chromatography (normal/reverse-phase) or preparative HPLC, monitoring purity via TLC or HPLC-UV .

- Characterization : Validate purity (>95%) using HPLC coupled with evaporative light scattering detection (ELSD) or quantitative NMR (qNMR) . Reference: Follow protocols from peer-reviewed syntheses of structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in Pacificin L(rel)’s reported bioactivity across studies?

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations) .

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions to quantify potency variability .

- Confounding Variables : Control for batch-to-batch purity differences, solvent effects, and cellular uptake mechanisms . Example: If Study A reports cytotoxicity absent in Study B, verify apoptosis markers (e.g., caspase-3 activation) across both setups .

Q. What strategies optimize Pacificin L(rel)’s stability in physiological conditions for in vivo studies?

- Degradation Profiling : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis .

- Pharmacokinetic (PK) Studies : Monitor plasma half-life (t½) and bioavailability via LC-MS/MS in animal models . Key Consideration: Validate stability under assay-specific conditions (e.g., buffer pH, temperature) .

Q. How can computational methods predict Pacificin L(rel)’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes to proteins (e.g., kinases, GPCRs) .

- MD Simulations : Run 100+ ns molecular dynamics simulations to assess binding stability and conformational changes .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors . Validation: Compare predictions with experimental IC50 data from enzyme inhibition assays .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing Pacificin L(rel)’s dose-dependent effects?

- Nonlinear Regression : Fit data to sigmoidal (Hill) models using GraphPad Prism or R packages (e.g.,

drc) . - Error Propagation : Calculate confidence intervals for EC50 using bootstrap resampling .

- Outlier Detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points . Reporting: Include raw data, curve-fitting parameters, and goodness-of-fit metrics (R<sup>2</sup>, RMSE) .

Q. How should researchers address reproducibility issues in Pacificin L(rel)’s synthesis?

- Detailed Protocols : Document all steps (e.g., reaction time, purification gradients) in supplementary materials .

- Batch Records : Track reagent lot numbers, storage conditions, and equipment calibration dates .

- Collaborative Validation : Share samples with independent labs for synthesis replication and analytical cross-checking . Critical Step: Pre-register synthesis protocols on platforms like Zenodo to mitigate selective reporting .

Data Presentation and Reporting

Q. What information must be included in publications to ensure Pacificin L(rel)’s data integrity?

- Experimental Replicates : Report n ≥ 3 for biological assays and statistical power calculations .

- Negative Controls : Include vehicle-only and known inhibitor/activator controls in bioactivity studies .

- Spectra Annotations : Provide full NMR/MS spectra in supplementary data, highlighting key peaks . Ethical Compliance: Disclose funding sources and conflicts of interest in the acknowledgments section .

Q. How can researchers structure discussions to address Pacificin L(rel)’s mechanistic uncertainties?

- Hypothesis Testing : Propose and prioritize mechanistic models (e.g., allosteric vs. competitive inhibition) .

- Limitations Section : Acknowledge gaps (e.g., unresolved off-target effects) and suggest follow-up experiments .

- Comparative Analysis : Contrast findings with structurally analogous compounds to infer structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.